2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile typically involves multiple steps One common approach starts with the preparation of the chloropyrimidine intermediate, which is then reacted with a piperidine derivative
Chloropyrimidine Intermediate Synthesis: The chloropyrimidine intermediate can be synthesized by reacting 2,4,5-trichloropyrimidine with methylamine under controlled conditions.
Piperidine Derivative Formation: The piperidine derivative is prepared by reacting piperidine with appropriate reagents to introduce the desired substituents.
Final Coupling Reaction: The chloropyrimidine intermediate is then coupled with the piperidine derivative in the presence of a base and a suitable solvent to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile: shares structural similarities with other pyridine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C16H17ClN6 |
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Molecular Weight |
328.80 g/mol |
IUPAC Name |
2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H17ClN6/c1-22(16-20-10-13(17)11-21-16)14-4-7-23(8-5-14)15-12(9-18)3-2-6-19-15/h2-3,6,10-11,14H,4-5,7-8H2,1H3 |
InChI Key |
PZDICXSXANGYLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=CC=N2)C#N)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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